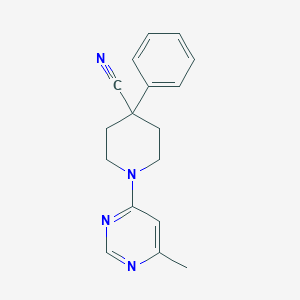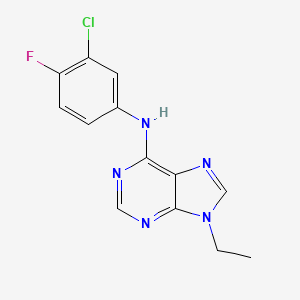![molecular formula C19H21N3O2 B15118037 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15118037.png)
2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a tetrahydroisoquinoline scaffold, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure. For instance, the use of acetonitrile as a solvent under heating conditions has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.
科学的研究の応用
2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for intracellular trafficking .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo[1,2-a] core but differs in the attached pyrimidine ring.
Imidazo[1,2-a]quinoline: Contains a quinoline ring instead of a pyridine ring.
Zolpidem: A well-known hypnotic drug that features an imidazo[1,2-a]pyridine moiety.
Uniqueness
2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the imidazo[1,2-a]pyridine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-(imidazo[1,2-a]pyridin-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H21N3O2/c1-23-17-9-14-6-8-21(11-15(14)10-18(17)24-2)12-16-13-22-7-4-3-5-19(22)20-16/h3-5,7,9-10,13H,6,8,11-12H2,1-2H3 |
InChIキー |
PUYXBJQRXLOYAV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CN4C=CC=CC4=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117955.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B15117963.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide](/img/structure/B15117967.png)
![9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117971.png)
![5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15117985.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine](/img/structure/B15117989.png)
![9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15118000.png)
![4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B15118011.png)
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15118017.png)
![1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118020.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B15118025.png)
![2-(Oxan-2-yl)-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B15118032.png)

